molecular formula C11H9NO3 B140011 N-(2,3-Epoxypropyl)phthalimide CAS No. 5455-98-1

N-(2,3-Epoxypropyl)phthalimide

Cat. No.: B140011
CAS No.: 5455-98-1
M. Wt: 203.19 g/mol
InChI Key: DUILGEYLVHGSEE-UHFFFAOYSA-N
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Description

N-(2,3-Epoxypropyl)phthalimide: is an organic compound with the molecular formula C11H9NO3. It is also known as N-Glycidylphthalimide. This compound is characterized by the presence of an epoxy group attached to a phthalimide moiety. It is a white to pale yellow crystalline powder with a melting point of 92-98°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The synthesis of N-(2,3-Epoxypropyl)phthalimide typically involves the condensation of phthalimide sodium salt with chloropropene.

    Reaction Conditions: The molar ratio of phthalimide sodium salt to chloropropene to aryl peroxy acid is maintained at 1:1.0-1.1:1.1-1.3. Solvents such as acetonitrile, dichloromethane, and trichloromethane are used in the reaction.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Aryl peroxy acids are commonly used as oxidizing agents.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the epoxy ring.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)phthalimide involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. These reactions are facilitated by the electron-withdrawing nature of the phthalimide moiety, which stabilizes the transition state and enhances the reactivity of the epoxy group .

Properties

IUPAC Name

2-(oxiran-2-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILGEYLVHGSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID00884165
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)-
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Molecular Weight

203.19 g/mol
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Physical Description

White solid; [HSDB]
Record name N-(2,3-Epoxypropyl)phthalimide
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Color/Form

WHITE POWDER

CAS No.

5455-98-1
Record name N-(2,3-Epoxypropyl)phthalimide
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Record name N-(2,3-Epoxypropyl)phthalimide
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Record name N-Glycidylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)-
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Record name N-(2,3-epoxypropyl)phthalimide
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Record name Glycidyl Phthalimide
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Record name N-(2,3-EPOXYPROPYL)PHTHALIMIDE
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Synthesis routes and methods

Procedure details

Step1: To a suspension of potassium phthalimide (5.0 g, 27 mmol) in DMF (75 ml) was added epibromohydrin (2.5 ml, 29 mmol), and the mixture was stirred at 120° C. for 3 h. After adding water, the mixture was extracted with (hexane/ethyl acetate=3/1), washed with brine, dried over magnesium sulfate, and then filtered. Concentrating under vacuum gave N-(2,3-epoxypropyl)phthalimide (2.81 g, 51%) which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and basic chemical information of N-(2,3-Epoxypropyl)phthalimide?

A1: this compound is an organic compound containing an epoxide ring.

    Q2: How is this compound used in organic synthesis?

    A: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with H-dimethylphosphonate under microwave irradiation to yield various phosphorus-containing compounds, including trimethylphosphonate, trimethylphosphate, and 2-(N-phthalimidopropyl) dimethylphosphinates []. This reaction proceeds via free radical processes.

    Q3: Can you provide an example of how this compound is used in the synthesis of pharmaceutical compounds?

    A: this compound plays a crucial role in the synthesis of Rivaroxaban [], a potent FXa inhibitor used to treat thrombotic diseases. The synthesis involves a cyclization reaction between this compound and an intermediate, followed by hydrolysis and further modifications to yield Rivaroxaban.

    Q4: Does this compound exhibit any biological activity?

    A: While not a drug itself, research indicates that this compound can be activated by glutathione S-transferase 5-5 (GST 5-5), leading to enhanced genotoxicity in a Salmonella typhimurium tester strain []. This highlights its potential as a substrate for specific enzymes and its potential role in toxicological pathways.

    Q5: Are there alternative synthetic routes for compounds like Rivaroxaban that utilize different starting materials?

    A5: While the provided abstracts focus on the use of this compound, researchers are constantly exploring alternative synthetic approaches. The development of novel synthetic strategies for complex pharmaceuticals like Rivaroxaban is an ongoing area of research, often driven by factors like improving yield, cost-effectiveness, and environmental impact.

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